Cas no 27075-47-4 (3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide)

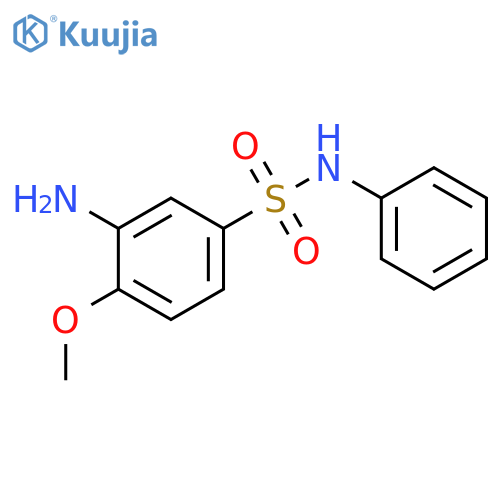

27075-47-4 structure

商品名:3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide

CAS番号:27075-47-4

MF:C13H14N2O3S

メガワット:278.326861858368

MDL:MFCD00085885

CID:3926865

PubChem ID:15538638

3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 3-amino-4-methoxy-N-phenyl-

- CBA07547

- 27075-47-4

- 3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide

- 3-amino-4-methoxy-N-phenylbenzenesulfonamide

- EN300-84847

- G49439

- SCHEMBL6809700

- AKOS005857884

- 3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide

-

- MDL: MFCD00085885

- インチ: InChI=1S/C13H14N2O3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h2-9,15H,14H2,1H3

- InChIKey: XETWCHJMVSCTEN-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 278.07251349Da

- どういたいしつりょう: 278.07251349Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 374

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-84847-2.5g |

3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |

27075-47-4 | 95% | 2.5g |

$1315.0 | 2023-09-02 | |

| Enamine | EN300-84847-5g |

3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |

27075-47-4 | 95% | 5g |

$1945.0 | 2023-09-02 | |

| Enamine | EN300-84847-5.0g |

3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |

27075-47-4 | 95% | 5.0g |

$1945.0 | 2023-02-11 | |

| Enamine | EN300-84847-10.0g |

3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |

27075-47-4 | 95% | 10.0g |

$2884.0 | 2023-02-11 | |

| TRC | A613073-100mg |

3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide |

27075-47-4 | 100mg |

$ 275.00 | 2022-06-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01075886-5g |

3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide |

27075-47-4 | 95% | 5g |

¥9639.0 | 2023-01-30 | |

| Aaron | AR01ALEP-50mg |

3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |

27075-47-4 | 95% | 50mg |

$239.00 | 2025-02-11 | |

| Aaron | AR01ALEP-5g |

3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |

27075-47-4 | 95% | 5g |

$2700.00 | 2023-12-14 | |

| Aaron | AR01ALEP-10g |

3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |

27075-47-4 | 95% | 10g |

$3991.00 | 2023-12-14 | |

| Aaron | AR01ALEP-250mg |

3-amino-4-methoxy-N-phenylbenzene-1-sulfonamide |

27075-47-4 | 95% | 250mg |

$481.00 | 2025-02-11 |

3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

27075-47-4 (3-Amino-4-methoxy-N-phenylbenzene-1-sulfonamide) 関連製品

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量